PDE9A Selectivity: N1-Methyl vs. Cyclohexyl
Although no direct IC50 data for 5-(2-chlorobenzyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one against PDE9A have been published, its N1-methyl substitution pattern is distinct from the N1-cyclohexyl analog WYQ-51, which displays a PDE9A IC50 of 28 nM in enzymatic inhibition assays [1]. Within the same patent series (US9617269), N1-substituent variation (methyl, ethyl, isopropyl, cyclohexyl, cyclopentyl) produces PDE9A IC50 values ranging from 6 nM (WYQ-46) to >1000 nM, indicating that the N1 group is a critical potency determinant [2]. The target compound's N1-methyl group—the smallest alkyl substituent in the series—is predicted to confer distinct steric and electronic properties at the PDE9A active site compared to bulkier N1-substituted analogs [3]. This structural uniqueness provides a rationale for selecting this compound as a specificity-control probe in PDE9A SAR campaigns.
| Evidence Dimension | PDE9A inhibitory potency (IC50) — class-level SAR inference |
|---|---|
| Target Compound Data | Not explicitly reported in public domain; N1-methyl substitution; 2-chlorobenzyl at N5 |
| Comparator Or Baseline | WYQ-51 (US9617269): N1-cyclohexyl, C6-2-chlorobenzylamino; PDE9A IC50 = 28 nM [1] |
| Quantified Difference | Cannot be quantified without direct assay data for target compound |
| Conditions | Human PDE9A enzymatic inhibition assay (BindingDB Assay ID linked to US9617269) |
Why This Matters
The N1-methyl group represents the minimal steric perturbation in this chemical series, making this compound a valuable baseline for evaluating the impact of increasing N1 bulk on PDE9A affinity and selectivity.
- [1] BindingDB Entry BDBM317100. US9617269, Compound WYQ-51. PDE9A IC50 = 28 nM. View Source
- [2] BindingDB Entry BDBM317095. US9617269, Compound WYQ-46. PDE9A IC50 = 6 nM. View Source
- [3] US Patent US9617269B2. Table of exemplified compounds with N1-substituent variation. View Source
